1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole
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Overview
Description
Synthesis Analysis
The synthesis of 1H-imidazole derivatives involves a variety of chemical strategies, including nucleophilic substitution reactions, cyclization, and alkylation processes. For example, new 1-[2-azido-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole derivatives were synthesized through nucleophilic substitution of various tertiary alcohols with azide anion in the presence of boron trifluoride-diethyl etherate, showcasing the versatility in synthesizing imidazole derivatives with specific functional groups (Chevreuil et al., 2008).
Molecular Structure Analysis
The molecular structure of imidazole derivatives, including those with the 1-[2-(2-fluorophenoxy)ethyl]-1H-imidazole scaffold, has been elucidated using techniques such as single-crystal X-ray diffraction. This method provides detailed insights into the crystal packing, hydrogen bonding, and overall molecular geometry, which are crucial for understanding the compound's chemical behavior and reactivity (Yeong et al., 2018).
Chemical Reactions and Properties
1H-imidazole derivatives participate in a variety of chemical reactions, reflecting their chemical properties. For instance, the presence of substituents on the imidazole ring can significantly influence the compound's reactivity towards cyclooxygenase enzymes, demonstrating a clear structure-activity relationship (Wiglenda et al., 2005). Additionally, the formation of complexes with metals such as iron highlights the ligand behavior of these compounds, which is essential for their application in catalysis and material science (Yankey et al., 2014).
Physical Properties Analysis
The physical properties of 1H-imidazole derivatives, such as their crystalline structure and solubility, play a significant role in their application and behavior in different environments. The crystalline structure, determined through single-crystal X-ray diffraction, reveals important details about the compound's stability, packing, and potential intermolecular interactions, which are crucial for designing materials with specific properties (Yeong et al., 2018).
properties
IUPAC Name |
1-[2-(2-fluorophenoxy)ethyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O/c12-10-3-1-2-4-11(10)15-8-7-14-6-5-13-9-14/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEJPXTUBNNNEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN2C=CN=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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